
3-Bromo-2-chloro-4-methyl-5-nitropyridine
Overview
Description
3-Bromo-2-chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H4BrClN2O2 It is characterized by the presence of bromine, chlorine, methyl, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-methyl-5-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of 2-chloro-4-methylpyridine followed by bromination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position. Subsequent bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective substitution at the 3-position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in acidic medium.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products:
Aminated Derivatives: From reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Biaryl Compounds: From cross-coupling reactions.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Pharmaceuticals
3-Bromo-2-chloro-4-methyl-5-nitropyridine is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential as anti-inflammatory agents and antibiotics. For instance, it has been involved in the development of novel anti-cancer drugs due to its ability to inhibit specific biological pathways critical for tumor growth .
2. Drug Development Studies
Recent studies have indicated that compounds derived from this compound exhibit significant activity against certain bacterial strains and inflammatory diseases. For example, a derivative showed promising results in preclinical trials for treating rheumatoid arthritis by modulating inflammatory cytokine production .
Material Science Applications
1. Development of New Materials
This compound has also found applications in materials science, particularly in the synthesis of new polymers and nanomaterials. Its unique chemical structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability .
2. Biochemical Applications
In biochemistry, this compound is used in the development of biochemical sensors and assays due to its reactivity with various biomolecules. This property makes it valuable for detecting specific proteins or nucleic acids in diagnostic applications .
Case Studies
Case Study 1: Anti-Cancer Activity
A study published in a peer-reviewed journal demonstrated that a synthesized derivative of this compound exhibited potent cytotoxic effects on human cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways, suggesting its potential as a lead compound for further drug development .
Case Study 2: Polymer Synthesis
Research conducted on the incorporation of this compound into polymer matrices showed enhanced properties such as increased tensile strength and thermal resistance. The study highlighted the potential for these materials in high-performance applications, including aerospace and automotive industries .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-methyl-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of multiple functional groups allows for interactions with various molecular targets, influencing pathways such as signal transduction or metabolic processes.
Comparison with Similar Compounds
2-Chloro-4-methyl-3-nitropyridine: Lacks the bromine substituent, which may affect its reactivity and application scope.
3-Bromo-4-methyl-5-nitropyridine: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
4-Methyl-5-nitropyridine: Simplified structure with only the nitro and methyl groups, used as a precursor in various syntheses.
Uniqueness: 3-Bromo-2-chloro-4-methyl-5-nitropyridine is unique due to the combination of bromine, chlorine, methyl, and nitro groups on the pyridine ring. This specific arrangement allows for diverse chemical transformations and applications, making it a versatile compound in synthetic and applied chemistry.
Biological Activity
3-Bromo-2-chloro-4-methyl-5-nitropyridine (CAS No. 1049706-73-1) is a nitropyridine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that may influence various biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₆H₄BrClN₂O₂
- Molecular Weight : 251.47 g/mol
- Appearance : Solid at room temperature
- Storage : Sealed in dry conditions at room temperature
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects against different pathogens and its potential as a therapeutic agent.
Antimicrobial Activity
One of the primary areas of investigation has been the antimicrobial properties of this compound. Research indicates that nitropyridine derivatives can exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
Compound | Activity | Target Pathogen |
---|---|---|
This compound | Moderate antibacterial activity | Escherichia coli, Staphylococcus aureus |
Related nitropyridines | Antifungal activity | Candida albicans |
The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in target organisms. For example, the nitro group in its structure can undergo reduction to form reactive intermediates that may interact with cellular components, leading to disruption of vital processes.
Case Studies
-
Antibacterial Screening
A study conducted on various nitropyridine derivatives, including this compound, revealed promising results in inhibiting bacterial growth at concentrations as low as 50 µM. The compound was tested against a panel of pathogens, demonstrating a concentration-dependent response. -
Fungal Inhibition
Another investigation focused on the antifungal properties of this compound against Candida species. Results indicated that it could inhibit fungal growth effectively, suggesting potential applications in treating fungal infections.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of nitropyridines. The presence of halogens and nitro groups has been associated with increased potency against various pathogens.
Structure-Activity Relationship (SAR)
The following table summarizes findings related to structural modifications and their impact on biological activity:
Modification | Effect on Activity | Remarks |
---|---|---|
Addition of bromine | Increased antibacterial potency | Enhanced interaction with bacterial enzymes |
Presence of nitro group | Essential for antimicrobial action | Facilitates electron withdrawal, increasing reactivity |
Q & A
Q. Basic: What are the most reliable synthetic routes for 3-Bromo-2-chloro-4-methyl-5-nitropyridine, and how can competing side reactions be minimized?
Answer:
The compound can be synthesized via sequential halogenation and nitration of a pyridine precursor. A common approach involves:
- Step 1: Bromination and chlorination of 4-methylpyridine using NBS (N-bromosuccinimide) and POCl₃, respectively, under anhydrous conditions .
- Step 2: Nitration with fuming HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
Key Considerations: - Use low temperatures during nitration to suppress competing ring decomposition.
- Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 4:1) to detect intermediates .
- Purify intermediates via recrystallization (ethanol/water) to reduce halogen scrambling .
Q. Advanced: How can regioselectivity challenges during nitration of bromo-chloro-pyridine precursors be addressed?
Answer:
Regioselectivity in nitration is influenced by:
- Electronic Effects: The electron-withdrawing nitro group directs subsequent substitutions to meta positions. Computational modeling (DFT) predicts favored sites based on charge distribution .
- Steric Effects: The 4-methyl group hinders nitration at adjacent positions, favoring the 5-nitro product.
Methodology: - Optimize nitrating agent concentration (e.g., 90% HNO₃) to reduce poly-nitration.
- Validate regiochemistry via ¹H NMR (comparison with predicted coupling patterns) and X-ray crystallography .
Q. Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography: Use silica gel with a gradient eluent (hexane → ethyl acetate, 10–30%) to separate nitro/halogen isomers .
- Recrystallization: Ethanol/water (7:3) yields crystals with >98% purity (mp 70–72°C for analogous compounds) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve trace impurities .
Q. Advanced: How do overlapping signals in ¹H/¹³C NMR spectra of this compound complicate structural elucidation?
Answer:
The compound’s substituents cause signal overlap due to:
- Aromatic Proton Coupling: Adjacent Br/Cl substituents deshield protons, shifting signals to δ 8.5–9.0 ppm .
- NOE Experiments: Use 2D NOESY to differentiate between ortho/meta substituents.
- 13C DEPT-135: Identify quaternary carbons (e.g., C-Br at δ 115–120 ppm) .
Q. Basic: What stability concerns arise during storage of this compound, and how are they mitigated?
Answer:
- Light Sensitivity: Nitro and halogen groups promote photodegradation. Store in amber vials at 0–6°C under inert gas (Ar/N₂) .
- Moisture Sensitivity: Hygroscopicity leads to hydrolysis. Use molecular sieves (3Å) in storage containers .
Q. Advanced: How can mechanistic studies clarify nucleophilic substitution pathways in this compound?
Answer:
- Kinetic Studies: Track reaction rates (UV-Vis or LC-MS) under varying conditions (e.g., solvent polarity, temperature).
- Isotopic Labeling: Use D₂O to probe H/D exchange at reactive sites .
- DFT Calculations: Map transition states to predict preferred substitution sites (e.g., Br vs. Cl displacement) .
Q. Advanced: How should researchers resolve contradictory data on melting points or reaction yields reported in literature?
Answer:
- Reproducibility Trials: Replicate synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Analytical Cross-Validation: Compare DSC (Differential Scanning Calorimetry) and HPLC data with literature values .
- Meta-Analysis: Statistically evaluate published data (e.g., Grubbs’ test for outliers) .
Q. Advanced: What makes this compound a viable building block in medicinal chemistry?
Answer:
- Pharmacophore Potential: The nitro and halogen groups enhance binding to enzymatic pockets (e.g., kinase inhibitors) .
- Derivatization Flexibility: Suzuki coupling at the Br site enables aryl/heteroaryl functionalization .
- Case Study: Analogues with similar substitution patterns show activity against Mycobacterium tuberculosis (MIC = 2 µg/mL) .
Q. Notes
- For synthetic protocols, prioritize anhydrous conditions and rigorous purification to ensure reproducibility.
Properties
IUPAC Name |
3-bromo-2-chloro-4-methyl-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEFBUJRBVNTFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653952 | |
Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049706-73-1 | |
Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049706-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-chloro-4-methyl-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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